MTEP

Description

Structure

3D Structure

Propriétés

IUPAC Name |

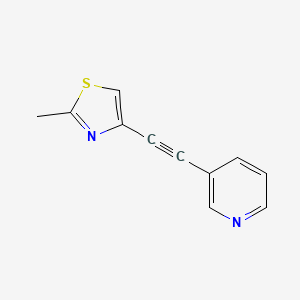

2-methyl-4-(2-pyridin-3-ylethynyl)-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2S/c1-9-13-11(8-14-9)5-4-10-3-2-6-12-7-10/h2-3,6-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRBNGHCYDWUVLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C#CC2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30430775 | |

| Record name | 3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30430775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

329205-68-7 | |

| Record name | 3-[2-(2-Methyl-4-thiazolyl)ethynyl]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=329205-68-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-((2-Methyl-1,3-thiazol-4-yl)ethynyl)piperidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0329205687 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30430775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MTEP | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XDA7P9K5S6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Action of 3-(2-(2-Methyl-4-thiazolyl)ethynyl)pyridine (MTEP): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-(2-Methyl-4-thiazolyl)ethynyl)pyridine, commonly known as MTEP, is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5). As a non-competitive antagonist, this compound has become a crucial tool in neuroscience research to probe the physiological and pathological roles of mGluR5. This receptor is implicated in a variety of neurological and psychiatric disorders, including anxiety, depression, addiction, and chronic pain. This technical guide provides a comprehensive overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams.

Core Mechanism of Action: Negative Allosteric Modulation of mGluR5

This compound exerts its effects by binding to an allosteric site on the mGluR5, a location distinct from the orthosteric site where the endogenous ligand, glutamate, binds. This binding event induces a conformational change in the receptor that reduces the affinity and/or efficacy of glutamate. Consequently, this compound does not directly block the glutamate binding site but rather diminishes the receptor's response to glutamate stimulation. This non-competitive antagonism is a key feature of this compound's pharmacological profile.

The primary downstream signaling cascade inhibited by this compound is the Gq/11 protein-coupled pathway. Activation of mGluR5 by glutamate typically leads to the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This compound's negative allosteric modulation of mGluR5 effectively dampens this entire cascade.

Quantitative Data Summary

The following table summarizes key quantitative parameters that define the potency and binding affinity of this compound for the mGluR5 receptor.

| Parameter | Value | Assay Type | Species | Reference |

| Ki | 16 nM | Radioligand Binding Assay | Rat | [1] |

| IC50 | 5 nM | Intracellular Ca2+ Mobilization Assay | Recombinant | [1] |

| IC50 | ~20 nM | Phosphoinositide Hydrolysis Assay | Rat Cortical Neurons | [1] |

Signaling Pathways and Experimental Workflows

mGluR5 Signaling Pathway and this compound Inhibition

The following diagram illustrates the canonical mGluR5 signaling pathway and the point of intervention by this compound.

Caption: Canonical mGluR5 signaling pathway and its inhibition by this compound.

Experimental Workflow for Assessing this compound Activity

The following diagram outlines a typical experimental workflow to characterize the antagonistic properties of this compound.

Caption: General experimental workflow for characterizing this compound's mechanism of action.

Detailed Experimental Protocols

Radioligand Binding Assay for mGluR5

This protocol is designed to determine the binding affinity (Ki) of this compound for the mGluR5 receptor.

Materials:

-

HEK293 cells stably expressing human mGluR5

-

Cell harvesting buffer (e.g., PBS)

-

Membrane preparation buffer (50 mM Tris-HCl, pH 7.4)

-

Assay buffer (50 mM Tris-HCl, 100 mM NaCl, 3 mM MgCl2, pH 7.4)

-

Radioligand: [3H]MPEP (a known mGluR5 antagonist)

-

Non-specific binding control: Unlabeled MPEP (10 µM)

-

This compound at various concentrations

-

Scintillation vials and cocktail

-

Glass fiber filters

-

Filtration manifold

-

Scintillation counter

Procedure:

-

Membrane Preparation:

-

Culture HEK293-hmGluR5 cells to confluency.

-

Harvest cells and centrifuge.

-

Resuspend the cell pellet in ice-cold membrane preparation buffer and homogenize.

-

Centrifuge the homogenate at 4°C and resuspend the membrane pellet in assay buffer.

-

Determine protein concentration using a standard assay (e.g., Bradford).

-

-

Binding Reaction:

-

In a 96-well plate, add assay buffer, [3H]MPEP (e.g., 2 nM final concentration), and either vehicle, unlabeled MPEP (for non-specific binding), or varying concentrations of this compound.

-

Add the cell membrane preparation (e.g., 20-50 µg protein per well).

-

Incubate at room temperature for 60 minutes.

-

-

Filtration and Counting:

-

Rapidly filter the reaction mixture through glass fiber filters using a filtration manifold.

-

Wash the filters three times with ice-cold assay buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 of this compound from the concentration-response curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Intracellular Calcium Mobilization Assay

This functional assay measures the ability of this compound to inhibit agonist-induced increases in intracellular calcium, providing an IC50 value.

Materials:

-

HEK293 cells stably expressing human mGluR5

-

Cell culture medium

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

-

mGluR5 agonist (e.g., Glutamate or CHPG)

-

This compound at various concentrations

-

Fluorescence plate reader with kinetic reading capabilities

Procedure:

-

Cell Plating and Dye Loading:

-

Plate HEK293-hmGluR5 cells in a black, clear-bottom 96-well plate and culture overnight.

-

Remove the culture medium and load the cells with Fluo-4 AM in assay buffer for 60 minutes at 37°C.

-

Wash the cells with assay buffer to remove excess dye.

-

-

Compound Addition and Measurement:

-

Add varying concentrations of this compound to the wells and incubate for 15-30 minutes.

-

Place the plate in the fluorescence plate reader.

-

Initiate kinetic reading and, after establishing a baseline, add the mGluR5 agonist (e.g., EC80 concentration).

-

Continue to measure fluorescence intensity for several minutes to capture the peak calcium response.

-

-

Data Analysis:

-

Determine the peak fluorescence response for each well.

-

Normalize the data to the response of the agonist alone (100%) and baseline (0%).

-

Generate a concentration-response curve for this compound and calculate the IC50 value.

-

Western Blot for MAPK (ERK) Phosphorylation

This protocol assesses the effect of this compound on the downstream signaling of mGluR5 by measuring the phosphorylation of ERK.

Materials:

-

Primary cortical neurons or a suitable cell line expressing mGluR5

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis:

-

Culture cells and treat with this compound for a specified time, followed by stimulation with an mGluR5 agonist.

-

Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Clarify the lysate by centrifugation and collect the supernatant.

-

Determine the protein concentration of each lysate.

-

-

SDS-PAGE and Western Blotting:

-

Denature protein samples and load equal amounts onto an SDS-PAGE gel.

-

Separate proteins by electrophoresis and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

-

Stripping and Reprobing:

-

Strip the membrane of the first set of antibodies.

-

Re-probe the membrane with the anti-total-ERK1/2 antibody to normalize for protein loading.

-

-

Data Analysis:

-

Quantify the band intensities for phospho-ERK and total-ERK.

-

Calculate the ratio of phospho-ERK to total-ERK for each condition to determine the effect of this compound on ERK phosphorylation.

-

Conclusion

This compound is a highly selective and potent negative allosteric modulator of mGluR5. Its mechanism of action, centered on the non-competitive inhibition of the Gq/11-PLC-IP3/DAG signaling cascade, has been extensively characterized through a variety of in vitro assays. The quantitative data and detailed protocols provided in this guide offer a robust framework for researchers to further investigate the therapeutic potential of modulating mGluR5 signaling with this compound and similar compounds.

References

MTEP: A Technical Guide to a Selective mGluR5 Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]pyridine (MTEP) is a potent and selective non-competitive antagonist of the metabotropic glutamate receptor 5 (mGluR5). As a negative allosteric modulator (NAM), this compound has become an invaluable tool in neuroscience research to probe the physiological and pathophysiological roles of mGluR5. This receptor is implicated in a variety of neurological and psychiatric disorders, including anxiety, depression, Parkinson's disease, and Fragile X syndrome. This technical guide provides an in-depth overview of this compound, including its binding and functional characteristics, pharmacokinetic profile, and in vivo pharmacology. Detailed experimental protocols for key assays and visualizations of relevant pathways are also presented to facilitate its use in a research setting.

Introduction

Metabotropic glutamate receptor 5 (mGluR5) is a Class C G-protein coupled receptor (GPCR) predominantly expressed in the postsynaptic density of neurons in the central nervous system. It plays a crucial role in modulating synaptic plasticity and neuronal excitability. Dysregulation of mGluR5 signaling has been linked to numerous CNS disorders, making it a key target for therapeutic intervention. This compound has emerged as a highly selective and potent tool compound for studying mGluR5 function, demonstrating superior selectivity compared to its predecessor, MPEP.[1] This guide will detail the pharmacological and experimental profile of this compound.

Mechanism of Action and Signaling Pathway

This compound acts as a negative allosteric modulator of mGluR5. It binds to a site topographically distinct from the orthosteric glutamate binding site, thereby inhibiting the receptor's response to glutamate. The canonical signaling pathway for mGluR5 involves its coupling to Gαq/11 proteins, which activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).

Data Presentation

The following tables summarize the quantitative data for this compound's binding affinity, selectivity, in vivo receptor occupancy, and pharmacokinetic parameters.

Table 1: In Vitro Binding and Functional Activity

| Parameter | Receptor | Species | Value | Reference |

| IC50 | mGluR5 | Rat | 25.4 nM | [2] |

| Ki | mGluR5 | Human | 32.7 nM | N/A |

| Functional Inhibition | mGluR5 (PI Hydrolysis) | Rat | Significant at 0.02 µM | [3] |

Table 2: Selectivity Profile

| Receptor/Target | Activity | Notes | Reference |

| mGluR1 | Highly selective for mGluR5 over mGluR1 | [1] | |

| Group II mGluRs (mGluR2/3) | No effect | [1] | |

| Group III mGluRs (mGluR4/6/7/8) | No effect | [1] | |

| NMDA Receptors | Inhibition at high concentrations (≥ 20 µM) | Less pronounced than MPEP | [3] |

Table 3: In Vivo Receptor Occupancy and Efficacy

| Parameter | Model | Species | Value | Reference |

| ED50 (Receptor Occupancy) | In vivo microdialysis | Rat | 0.7 - 0.8 mg/kg | [2] |

| Anxiolytic Dose Range | Elevated Plus Maze | Rat | 0.3 - 3.0 mg/kg (i.p.) | [4] |

| Antiparkinsonian-like Effects | Haloperidol-induced catalepsy | Rat | Effective at 3 and 5 mg/kg (i.p.) | N/A |

Table 4: Pharmacokinetic Parameters

| Parameter | Route | Species | Value | Reference |

| Tmax | Oral (30 mg/kg) | Mouse | 0.3 h | N/A |

| t1/2 | Oral (30 mg/kg) | Mouse | 0.5 h | N/A |

| Brain Penetration | Systemic Administration | Rodents | Readily crosses the blood-brain barrier | [4] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Radioligand Binding Assay (Competition)

This protocol describes a competition binding assay to determine the affinity of this compound for mGluR5 using a radiolabeled ligand, such as [3H]MPEP or a similar analogue.

Protocol:

-

Membrane Preparation: Homogenize cells or tissues expressing mGluR5 in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes. Wash the pellet and resuspend in the assay buffer.

-

Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand (e.g., [3H]MPEP at its Kd concentration), and varying concentrations of this compound.

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand. Wash the filters with ice-cold buffer.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Elevated Plus Maze (EPM) for Anxiolytic Activity

The EPM is a widely used behavioral test to assess anxiety-like behavior in rodents. Anxiolytic compounds increase the exploration of the open arms.

Protocol:

-

Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.

-

Acclimation: Allow the animals (e.g., male Wistar rats) to acclimate to the testing room for at least 60 minutes before the experiment.

-

Drug Administration: Administer this compound (0.3 - 3.0 mg/kg) or vehicle intraperitoneally (i.p.) 30 minutes before the test. The vehicle is often saline with a small amount of a solubilizing agent like Tween 80.

-

Test Procedure: Place the rat in the center of the maze, facing an open arm. Allow the animal to explore the maze for 5 minutes.

-

Data Collection: Record the time spent in and the number of entries into the open and closed arms using a video tracking system.

-

Data Analysis: The primary measures of anxiolytic activity are an increase in the percentage of time spent in the open arms and the percentage of open arm entries.

Haloperidol-Induced Catalepsy for Antiparkinsonian-like Activity

This model assesses the potential of a compound to alleviate the extrapyramidal side effects associated with dopamine D2 receptor antagonists like haloperidol, which is relevant to Parkinson's disease.

Protocol:

-

Induction of Catalepsy: Administer haloperidol (e.g., 1 mg/kg, i.p.) to induce catalepsy in rats.

-

Drug Administration: Administer this compound (e.g., 3 and 5 mg/kg, i.p.) at a specified time before or after the haloperidol injection.

-

Catalepsy Assessment: At various time points after haloperidol administration, measure the duration of catalepsy. A common method is the bar test, where the rat's forepaws are placed on a horizontal bar, and the time it takes for the rat to remove its paws is recorded.

-

Data Analysis: Compare the duration of catalepsy in this compound-treated animals to that in vehicle-treated animals. A significant reduction in the duration of catalepsy indicates a potential antiparkinsonian-like effect.

Conclusion

This compound is a potent, selective, and brain-penetrant non-competitive antagonist of mGluR5. Its favorable pharmacological profile makes it an essential research tool for investigating the role of mGluR5 in the central nervous system. The data and protocols presented in this guide are intended to provide a comprehensive resource for researchers utilizing this compound in their studies of neurological and psychiatric disorders. Further research into the detailed selectivity profile and dose-response relationships in various in vivo models will continue to refine our understanding of this important pharmacological agent.

References

- 1. Metabotropic Glutamate Receptor Subtype 5 Antagonists MPEP and this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Neuroprotective activity of the mGluR5 antagonists MPEP and this compound against acute excitotoxicity differs and does not reflect actions at mGluR5 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anxiolytic-like effects of this compound, a potent and selective mGlu5 receptor agonist does not involve GABA(A) signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Synthesis of a Potent mGluR5 Antagonist: A Technical Guide to 3-(2-(2-Methyl-4-thiazolyl)ethynyl)pyridine (MTEP)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of 3-(2-(2-Methyl-4-thiazolyl)ethynyl)pyridine, a potent and selective noncompetitive antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This compound, also known as MTEP, represents a significant advancement in the development of therapeutic agents for central nervous system (CNS) disorders. This document details the synthetic pathway, experimental protocols for its preparation and biological characterization, and summarizes key quantitative data. Furthermore, it visualizes the underlying signaling pathway and experimental workflows to facilitate a comprehensive understanding of this important pharmacological tool.

Introduction: The Quest for a Selective mGluR5 Antagonist

The metabotropic glutamate receptor 5 (mGluR5) has emerged as a promising therapeutic target for a range of neurological and psychiatric disorders, including anxiety, depression, and substance use disorders.[1][2] Early research led to the discovery of 2-methyl-6-(phenylethynyl)pyridine (MPEP), a potent and selective mGluR5 antagonist.[1][3] However, MPEP's utility was limited by its poor aqueous solubility and off-target activities, prompting the search for improved analogues.[4][5]

The development of 3-(2-(2-Methyl-4-thiazolyl)ethynyl)pyridine (this compound) was a direct result of these efforts.[4][5] By replacing the phenyl ring of an MPEP analogue with a pyridine ring and optimizing the heterocyclic core, researchers aimed to enhance potency, selectivity, and pharmacokinetic properties.[4] This strategic molecular modification led to the identification of this compound as a highly potent and selective mGluR5 antagonist with a more favorable pharmacological profile.[4][5]

Synthesis of 3-(2-(2-Methyl-4-thiazolyl)ethynyl)pyridine (this compound)

The synthesis of this compound is achieved through a convergent synthesis strategy, culminating in a Sonogashira cross-coupling reaction. The two key building blocks are 3-bromopyridine and 4-ethynyl-2-methylthiazole.

Experimental Protocol: Synthesis of this compound

The following protocol is a representative synthesis of this compound, based on established methodologies.

Step 1: Synthesis of 4-Ethynyl-2-methylthiazole (Not explicitly detailed in provided abstracts, but a plausible route is inferred)

The synthesis of this key intermediate would typically involve the introduction of an ethynyl group onto a pre-formed 2-methylthiazole ring, likely from a halogenated precursor such as 4-bromo-2-methylthiazole.

Step 2: Sonogashira Cross-Coupling Reaction

To a solution of 3-bromopyridine (1.0 eq) and 4-ethynyl-2-methylthiazole (1.1 eq) in a suitable solvent such as triethylamine or a mixture of DMF and triethylamine, is added a catalytic amount of a palladium catalyst, for example, bis(triphenylphosphine)palladium(II) dichloride (PdCl2(PPh3)2) (0.03 eq), and a co-catalytic amount of copper(I) iodide (CuI) (0.05 eq). The reaction mixture is typically stirred at an elevated temperature (e.g., 80 °C) under an inert atmosphere (e.g., nitrogen or argon) until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Step 3: Work-up and Purification

Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired product, 3-(2-(2-Methyl-4-thiazolyl)ethynyl)pyridine (this compound).

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and its precursor, MPEP, for comparative purposes.

Table 1: In Vitro Potency and Physicochemical Properties

| Compound | mGluR5 IC50 (nM) | mGluR5 Ki (nM) | log D (pH 7.4) |

| MPEP | 36 | - | 3.5 |

| This compound | 5 | 16 | 2.1 |

Data sourced from references[4][6].

Table 2: In Vivo Efficacy in a Fear-Potentiated Startle (FPS) Model

| Compound | ED50 (mg/kg, i.p.) |

| MPEP | - |

| This compound | 5.4 |

Data sourced from reference[4].

Biological Evaluation: Experimental Protocols and Workflows

The biological activity of this compound was characterized using a combination of in vitro and in vivo assays to determine its potency, selectivity, and anxiolytic-like effects.

In Vitro mGluR5 Antagonist Activity: Calcium Mobilization Assay

The functional antagonist activity of this compound at the mGluR5 receptor is typically assessed by measuring its ability to inhibit agonist-induced intracellular calcium mobilization in cells expressing the receptor.

Experimental Protocol:

-

Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human mGluR5 receptor are cultured in a suitable medium.

-

Cell Plating: Cells are seeded into 96- or 384-well microplates and allowed to adhere overnight.

-

Dye Loading: The cell-permeant fluorescent calcium indicator dye, Fura-2 AM, is loaded into the cells.

-

Compound Incubation: Cells are pre-incubated with varying concentrations of this compound or vehicle.

-

Agonist Stimulation: The mGluR5 agonist, glutamate or quisqualate, is added to the wells to stimulate the receptor.

-

Fluorescence Measurement: Changes in intracellular calcium concentration are measured by monitoring the fluorescence of Fura-2 at its two excitation wavelengths (typically 340 nm and 380 nm) and a single emission wavelength (around 510 nm).

-

Data Analysis: The ratio of the fluorescence intensities at the two excitation wavelengths is calculated to determine the intracellular calcium concentration. The IC50 value for this compound is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

In Vivo Anxiolytic Activity: Fear-Potentiated Startle (FPS) Model

The anxiolytic-like effects of this compound are evaluated in rats using the fear-potentiated startle paradigm. This model assesses the ability of a compound to reduce a conditioned fear response.

Experimental Protocol:

-

Conditioning Phase: Rats are placed in a startle chamber and presented with a neutral stimulus (e.g., a light) paired with a mild aversive stimulus (e.g., a footshock). This pairing leads to the conditioning of a fear response to the light.

-

Drug Administration: On a subsequent day, rats are administered this compound or vehicle intraperitoneally (i.p.) at various doses.

-

Testing Phase: After a set pre-treatment time, the rats are placed back into the startle chamber. They are then presented with a series of acoustic startle stimuli (loud noises) both in the presence and absence of the conditioned stimulus (the light).

-

Startle Response Measurement: The amplitude of the startle response (a whole-body flinch) is measured using a sensitive platform.

-

Data Analysis: The fear-potentiated startle is calculated as the increase in the startle response in the presence of the conditioned stimulus compared to the baseline startle response. The ED50 value for this compound is determined as the dose that produces a 50% reduction in the fear-potentiated startle response.

Visualizing the Molecular and Experimental Landscape

Signaling Pathway of mGluR5 Antagonism

The following diagram illustrates the signaling pathway affected by this compound. As a negative allosteric modulator, this compound binds to a site on the mGluR5 receptor that is distinct from the glutamate binding site. This binding event changes the conformation of the receptor, reducing its ability to be activated by glutamate.

Caption: mGluR5 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for this compound Synthesis and Evaluation

The following diagram outlines the logical flow of experiments from the synthesis of this compound to its in vivo characterization.

Caption: Experimental workflow for the synthesis and evaluation of this compound.

Conclusion

3-(2-(2-Methyl-4-thiazolyl)ethynyl)pyridine (this compound) stands as a testament to the power of rational drug design. By addressing the shortcomings of its predecessor, MPEP, researchers have developed a potent, selective, and more drug-like mGluR5 antagonist. The detailed synthetic protocols and biological evaluation workflows provided in this guide offer a comprehensive resource for scientists working in the field of CNS drug discovery. The favorable in vitro and in vivo properties of this compound make it an invaluable tool for elucidating the role of mGluR5 in health and disease, and it holds significant promise for the development of novel therapeutics for a variety of neurological and psychiatric conditions.

References

- 1. books.rsc.org [books.rsc.org]

- 2. Sonogashira Coupling [organic-chemistry.org]

- 3. Fear-potentiated startle in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Fear-Potentiated Startle in Rats Is Mediated by Neurons in the Deep Layers of the Superior Colliculus/Deep Mesencephalic Nucleus of the Rostral Midbrain through the Glutamate Non-NMDA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Physicochemical Properties of MTEP

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-((2-Methyl-1,3-thiazol-4-yl)ethynyl)pyridine (MTEP) is a potent, selective, and non-competitive antagonist of the metabotropic glutamate receptor 5 (mGluR5).[1][2][3][4] Its ability to cross the blood-brain barrier and its demonstrated anxiolytic and antidepressant-like effects in vivo make it a valuable tool in neuroscience research and a compound of interest for potential therapeutic applications in neurological and psychiatric disorders.[1][2][4][5] This technical guide provides an in-depth overview of the core physicochemical properties of this compound, primarily focusing on its hydrochloride salt, which is the commonly used form in research.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of a compound is fundamental for its application in research and development. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile. The key physicochemical data for this compound hydrochloride are summarized in the table below.

| Property | Value | Source |

| Chemical Name | 3-((2-Methyl-1,3-thiazol-4-yl)ethynyl)pyridine hydrochloride | [3][6] |

| Molecular Formula | C₁₁H₈N₂S.HCl | [1][3] |

| Molecular Weight | 236.72 g/mol | [1][2][3][5][7][8] |

| Appearance | Solid powder, white to beige | [2][5][9] |

| Purity | ≥98% (HPLC) | [3][8] |

| CAS Number | 1186195-60-7 (hydrochloride); 329205-68-7 (free base) | [1][2][3][8][10] |

| Canonical SMILES | CC1=NC(=CS1)C#CC2=CN=CC=C2.Cl | [1][2][6] |

| InChI Key | YCIOJDKGCWAHLR-UHFFFAOYSA-N | [2] |

Solubility

The solubility of this compound hydrochloride has been determined in common laboratory solvents. This information is critical for the preparation of stock solutions and experimental media.

| Solvent | Solubility | Source |

| Water | Soluble to 100 mM.[3][6] One source indicates 100 mg/mL (422.44 mM) with the need for ultrasonic agitation, while another suggests 30 mg/mL and clear.[4][9] | [3][4][6][9] |

| DMSO | Soluble to 100 mM.[3][6] Another source indicates solubility in DMSO.[5] | [3][5][6] |

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound.

-

Preparation of Saturated Solution: An excess amount of this compound hydrochloride is added to a known volume of the solvent (e.g., water, DMSO, or a relevant buffer) in a sealed container.

-

Equilibration: The container is agitated at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

-

Sampling and Analysis: A carefully measured aliquot of the clear supernatant is withdrawn and diluted as necessary. The concentration of this compound in the diluted solution is then determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is calculated from the measured concentration and the dilution factor.

Acidity Constant (pKa)

The pKa value(s) of a molecule are crucial for predicting its ionization state at different pH values, which in turn affects its solubility, permeability, and interaction with biological targets. While a specific experimentally determined pKa value for this compound was not found in the reviewed literature, the following protocol describes a standard method for its determination.

Experimental Protocol for pKa Determination (Potentiometric Titration)

Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.

-

Sample Preparation: A precise amount of this compound hydrochloride is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO if the compound has low aqueous solubility, to create a solution of known concentration.

-

Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

-

Titration: A standardized solution of a strong base (e.g., NaOH) is added incrementally to the this compound solution.

-

Data Acquisition: The pH of the solution is recorded after each addition of the titrant, allowing the solution to equilibrate at each step.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value is determined from the pH at the half-equivalence point, which corresponds to the inflection point of the curve. For polyprotic substances, multiple inflection points may be observed.

Lipophilicity (logP)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP), is a critical parameter that influences a drug's ability to cross cell membranes and the blood-brain barrier. An experimentally determined logP value for this compound was not found in the public literature. The following protocol outlines the standard shake-flask method for its determination.

Experimental Protocol for logP Determination (Shake-Flask Method)

The shake-flask method is the traditional and most widely accepted method for the experimental determination of the octanol-water partition coefficient.

-

Phase Preparation: Equal volumes of n-octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) are pre-saturated with each other by vigorous mixing for at least 24 hours, followed by separation of the two phases.

-

Partitioning: A known amount of this compound hydrochloride is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with an equal volume of the other pre-saturated phase in a sealed container.

-

Equilibration: The mixture is gently agitated for a sufficient time (e.g., 24 hours) at a constant temperature to allow for the partitioning of the compound between the two phases to reach equilibrium.

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.

-

Quantification: The concentration of this compound in each phase is determined using a suitable analytical technique, such as HPLC-UV.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of this compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Stability

This compound hydrochloride is generally stable under standard laboratory storage conditions.

-

Solid Form: Store at -20°C for long-term storage.[3] It is stable for shipping at ambient temperatures.[1]

-

In Solution: It is recommended to prepare and use solutions on the same day.[1] If storage is necessary, solutions can be stored at -20°C for up to one month.[1] For solutions in solvent, storage at -80°C for 6 months or -20°C for 1 month is suggested.[4] It is advised to equilibrate solutions to room temperature and ensure no precipitation has occurred before use.[1]

Experimental Protocol for Stability Studies

To rigorously assess the stability of this compound under various conditions, a formal stability study should be conducted.

-

Forced Degradation Study: this compound is subjected to stress conditions such as acid (e.g., 0.1 M HCl), base (e.g., 0.1 M NaOH), oxidation (e.g., 3% H₂O₂), heat (e.g., 60°C), and light (photostability). These studies help to identify potential degradation products and pathways.

-

Long-Term Stability Study: this compound is stored under controlled temperature and humidity conditions (e.g., 25°C/60% RH and 40°C/75% RH) for an extended period. Samples are withdrawn at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24 months) and analyzed for purity and the presence of degradation products using a stability-indicating HPLC method.

Mechanism of Action and Signaling Pathway

This compound acts as a negative allosteric modulator of the mGluR5 receptor.[5] mGluR5 is a G-protein coupled receptor (GPCR) that is typically coupled to Gαq/11. Activation of mGluR5 by its endogenous ligand, glutamate, leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade modulates neuronal excitability and synaptic plasticity.

As a non-competitive antagonist, this compound binds to an allosteric site on the mGluR5 receptor, distinct from the glutamate binding site. This binding event changes the conformation of the receptor, thereby preventing its activation by glutamate. By blocking the mGluR5 signaling pathway, this compound can reduce excessive glutamate-mediated excitation, which is implicated in various neurological and psychiatric disorders.

Caption: Simplified mGluR5 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Characterizing this compound Activity

The following diagram illustrates a typical workflow for confirming the antagonistic activity of this compound on the mGluR5 receptor.

Caption: Experimental workflow for assessing this compound's antagonistic activity.

Conclusion

References

- 1. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 2. LogP / LogD shake-flask method [protocols.io]

- 3. researchgate.net [researchgate.net]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 6. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. researchgate.net [researchgate.net]

- 9. medwinpublishers.com [medwinpublishers.com]

- 10. diposit.ub.edu [diposit.ub.edu]

MTEP: A Technical Guide to its Function as an mGluR5 Negative Allosteric Modulator

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabotropic glutamate receptor 5 (mGluR5) is a G protein-coupled receptor (GPCR) that plays a crucial role in regulating synaptic plasticity and neuronal excitability. Its dysfunction has been implicated in a variety of neurological and psychiatric disorders, including anxiety, depression, Fragile X syndrome, and substance use disorders. MTEP (3-((2-Methyl-1,3-thiazol-4-yl)ethynyl)pyridine) is a potent and selective negative allosteric modulator (NAM) of mGluR5. As a non-competitive antagonist, this compound offers a nuanced approach to modulating mGluR5 activity, providing therapeutic potential with a potentially wider therapeutic window compared to orthosteric antagonists. This technical guide provides an in-depth overview of this compound's core functions, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and experimental evaluation.

Core Function: Negative Allosteric Modulation of mGluR5

This compound exerts its effects by binding to an allosteric site on the mGluR5 receptor, a site distinct from the binding pocket of the endogenous ligand, glutamate. This binding event does not prevent glutamate from binding to the receptor but rather changes the receptor's conformation in such a way that it reduces its affinity for G-proteins and diminishes the efficacy of glutamate-mediated signaling.

Mechanism of Action at the Receptor Level

Upon glutamate binding, mGluR5 typically activates a Gq/11 G-protein, initiating a downstream signaling cascade. This compound's allosteric modulation inhibits this process, leading to a reduction in the activation of phospholipase C (PLC), which in turn decreases the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). Consequently, there is a reduction in the release of intracellular calcium (Ca2+) from the endoplasmic reticulum. This dampening of the canonical mGluR5 signaling pathway is the primary mechanism through which this compound exerts its pharmacological effects.

Quantitative Data Presentation

The following tables summarize key quantitative data for this compound and the prototypical mGluR5 NAM, MPEP, for comparative purposes.

Table 1: In Vitro Binding Affinity and Potency

| Compound | Assay Type | Species | Radioligand | Ki (nM) | IC50 (nM) | Reference |

| This compound | Radioligand Binding | Rat (Cortical Membranes) | [3H]MPEP | 5.2 | - | (Anderson et al., 2002) |

| This compound | Radioligand Binding | Human (HEK293 cells) | [3H]MPEP | 2.1 | - | (Cosford et al., 2003) |

| This compound | Calcium Mobilization | Rat (Cortical Neurons) | - | - | 29 | (Ribeiro et al., 2010) |

| MPEP | Radioligand Binding | Rat (Hippocampal Membranes) | [3H]MPEP | 16 | - | (Gasparini et al., 1999) |

| MPEP | Calcium Mobilization | Rat (Cortical Astrocytes) | - | - | 34 | (Peavy et al., 2001) |

Table 2: In Vivo Efficacy in Preclinical Models

| Compound | Animal Model | Species | Behavioral Endpoint | Dose (mg/kg, i.p.) | Effect | Reference |

| This compound | Elevated Plus Maze (Anxiety) | Mouse | % Time in Open Arms | 10 | Increased | (Busse et al., 2004) |

| This compound | Forced Swim Test (Depression) | Rat | Immobility Time | 3, 10 | Decreased | (Poleszak et al., 2006) |

| This compound | Cocaine Self-Administration (Addiction) | Rat | Cocaine Infusions | 10 | Decreased | (Kenny et al., 2005) |

| MPEP | Elevated Plus Maze (Anxiety) | Rat | % Time in Open Arms | 10 | Increased | (Spooren et al., 2000) |

| MPEP | Cocaine Self-Administration (Addiction) | Rat | Cocaine Infusions | 10 | Decreased | (Paterson et al., 2003) |

Experimental Protocols

Detailed methodologies for key experiments cited are provided below.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the mGluR5 receptor.

Materials:

-

Rat cortical membranes

-

[3H]MPEP (radioligand)

-

This compound (test compound)

-

Non-specific binding control (e.g., unlabeled MPEP at high concentration)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Scintillation vials and cocktail

-

Liquid scintillation counter

-

Glass fiber filters

Procedure:

-

Prepare a dilution series of this compound.

-

In a 96-well plate, add rat cortical membranes, [3H]MPEP at a concentration near its Kd, and either buffer, this compound at various concentrations, or the non-specific binding control.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of radioactivity using a liquid scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value of this compound (the concentration that inhibits 50% of specific binding) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Intracellular Calcium Mobilization Assay

Objective: To measure the functional potency (IC50) of this compound in inhibiting glutamate-induced calcium release.

Materials:

-

HEK293 cells stably expressing mGluR5

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Glutamate (agonist)

-

This compound (test compound)

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

-

Fluorescence plate reader

Procedure:

-

Plate the mGluR5-expressing HEK293 cells in a 96-well plate and allow them to adhere overnight.

-

Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions. This typically involves incubation for 30-60 minutes at 37°C.

-

Wash the cells with assay buffer to remove excess dye.

-

Add varying concentrations of this compound to the wells and incubate for a short period (e.g., 15-30 minutes).

-

Place the plate in a fluorescence plate reader and measure the baseline fluorescence.

-

Add a submaximal concentration of glutamate to all wells to stimulate the mGluR5 receptors.

-

Immediately begin recording the fluorescence intensity over time.

-

The increase in fluorescence corresponds to the increase in intracellular calcium concentration.

-

Determine the inhibitory effect of this compound by comparing the glutamate-induced calcium response in the presence and absence of the compound.

-

Calculate the IC50 value of this compound by plotting the percent inhibition against the log concentration of this compound and fitting the data to a sigmoidal dose-response curve.

Elevated Plus Maze Test

Objective: To assess the anxiolytic-like effects of this compound in rodents.

Apparatus:

-

A plus-shaped maze elevated from the floor (e.g., 50 cm).

-

Two open arms and two closed arms of equal size.

-

The closed arms have high walls to create a sense of security.

-

A central platform connecting all four arms.

-

A video camera mounted above the maze to record the animal's behavior.

Procedure:

-

Administer this compound or vehicle to the animals (e.g., mice or rats) via intraperitoneal (i.p.) injection at a specified time before the test (e.g., 30 minutes).

-

Place the animal on the central platform of the maze, facing one of the open arms.

-

Allow the animal to freely explore the maze for a set duration (e.g., 5 minutes).

-

Record the session using the overhead video camera.

-

After the test, return the animal to its home cage.

-

Clean the maze thoroughly between each animal to eliminate olfactory cues.

-

Analyze the video recordings to score the following parameters:

-

Time spent in the open arms.

-

Time spent in the closed arms.

-

Number of entries into the open arms.

-

Number of entries into the closed arms.

-

-

An increase in the percentage of time spent in the open arms and the number of entries into the open arms is indicative of an anxiolytic-like effect.

Mandatory Visualizations

Signaling Pathway Diagram

Caption: mGluR5 signaling cascade and the inhibitory action of this compound.

Experimental Workflow Diagram

Caption: Workflow for preclinical evaluation of this compound.

The Structure-Activity Relationship of MTEP Analogues: A Technical Guide for Drug Development Professionals

An In-depth Analysis of mGluR5 Negative Allosteric Modulators

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of MTEP (3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]pyridine) analogues as negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 5 (mGluR5). This document is intended for researchers, scientists, and drug development professionals actively involved in the discovery and design of novel central nervous system (CNS) therapeutics.

Introduction: The Role of mGluR5 in Neurological Disorders

Metabotropic glutamate receptor 5 (mGluR5) is a G-protein coupled receptor (GPCR) that plays a crucial role in modulating excitatory synaptic transmission throughout the central nervous system. Its involvement in a variety of neurological and psychiatric disorders, including anxiety, depression, fragile X syndrome, and substance use disorders, has made it a prime target for therapeutic intervention. Negative allosteric modulators of mGluR5, such as this compound, offer a promising therapeutic strategy by dampening excessive glutamate signaling without directly interfering with the orthosteric binding site of the endogenous ligand, glutamate. This allows for a more nuanced modulation of receptor activity, potentially leading to improved safety and tolerability profiles compared to competitive antagonists.

The mGluR5 Signaling Cascade

Activation of mGluR5 initiates a cascade of intracellular signaling events, primarily through its coupling to Gαq/11 proteins.[1] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[1][2] Downstream of these events, mGluR5 activation can influence various other signaling pathways, including the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) and the Akt/mammalian target of rapamycin (mTOR) pathways, ultimately leading to changes in gene expression and synaptic plasticity.[1]

Figure 1: Simplified mGluR5 Signaling Pathway.

Structure-Activity Relationship of this compound Analogues

The development of this compound as a potent and selective mGluR5 NAM has spurred extensive research into its analogues to improve pharmacokinetic properties and explore the chemical space around this scaffold. The core structure of this compound consists of a pyridine ring linked via an ethynyl bridge to a 2-methyl-1,3-thiazole ring. Modifications to these three key regions—the pyridine, the ethynyl linker, and the thiazole—have yielded valuable insights into the SAR of this chemical series.

Quantitative Data Presentation

The following table summarizes the in vitro binding affinity (Ki) and functional potency (IC50) of a selection of this compound analogues at the mGluR5 receptor. The data is compiled from a study by Jacobson et al. (2018).

| Compound | R1 (Pyridine) | R2 (Thiazole) | Ki (nM) [³H]MPEP Binding | IC50 (nM) IP1 Assay |

| This compound | H | 2-Methyl | 5.2 | 18 |

| Analogue 1 | 3-F | 2-Methyl | 3.8 | 15 |

| Analogue 2 | 4-F | 2-Methyl | 12 | 45 |

| Analogue 3 | 3-Cl | 2-Methyl | 4.1 | 22 |

| Analogue 4 | 3-Br | 2-Methyl | 6.5 | 31 |

| Analogue 5 | H | H | 150 | >1000 |

| Analogue 6 | H | 2-Ethyl | 8.9 | 35 |

| Analogue 7 | H | 2-CF3 | 25 | 98 |

Key Observations from SAR Data:

-

Substitution on the Pyridine Ring: Small electron-withdrawing groups at the 3-position of the pyridine ring (e.g., F, Cl) are generally well-tolerated and can lead to a slight increase in binding affinity. Substitution at the 4-position appears to be less favorable.

-

The Ethynyl Linker: The rigid ethynyl linker is crucial for high-affinity binding. Its replacement with more flexible linkers typically results in a significant loss of potency.

-

Substitution on the Thiazole Ring: The 2-methyl group on the thiazole ring is important for potency. Replacing it with hydrogen leads to a dramatic decrease in affinity. Larger alkyl groups or electron-withdrawing groups at this position are generally not well-tolerated.

Experimental Protocols

The characterization of this compound analogues typically involves a combination of radioligand binding assays to determine affinity for the mGluR5 receptor and functional assays to measure their ability to inhibit agonist-induced signaling.

Radioligand Binding Assay (Generalized Protocol)

This assay measures the ability of a test compound to displace a radiolabeled ligand from the mGluR5 receptor.

Figure 2: General Workflow of a Radioligand Binding Assay.

Methodology:

-

Membrane Preparation: Membranes are prepared from a cell line stably expressing the human mGluR5 receptor (e.g., HEK293 cells). Cells are harvested, homogenized, and centrifuged to isolate the membrane fraction. The final membrane pellet is resuspended in an appropriate buffer.

-

Binding Reaction: In a 96-well plate, the cell membranes are incubated with a fixed concentration of the radioligand (e.g., [³H]MPEP) and a range of concentrations of the unlabeled test compound. Non-specific binding is determined in the presence of a saturating concentration of a known mGluR5 antagonist.

-

Incubation: The reaction mixture is incubated at room temperature for a specified period (e.g., 60-90 minutes) to reach equilibrium.

-

Filtration: The incubation is terminated by rapid vacuum filtration through a glass fiber filter mat, which traps the membranes with the bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.

Functional Assay: IP1 Accumulation (Generalized Protocol)

This assay measures the ability of a compound to inhibit the agonist-induced production of inositol monophosphate (IP1), a stable metabolite of IP3.

Methodology:

-

Cell Culture: Cells expressing mGluR5 (e.g., HEK293 or CHO cells) are plated in 96- or 384-well plates and grown to confluence.

-

Compound Incubation: The cells are pre-incubated with varying concentrations of the test compound (this compound analogue) for a specified time.

-

Agonist Stimulation: The cells are then stimulated with a sub-maximal concentration (e.g., EC80) of an mGluR5 agonist (e.g., glutamate or quisqualate) in the presence of lithium chloride (LiCl). LiCl inhibits the degradation of IP1, allowing it to accumulate.[3][4][5]

-

Cell Lysis and Detection: After incubation, the cells are lysed, and the accumulated IP1 is measured using a commercially available HTRF (Homogeneous Time-Resolved Fluorescence) assay kit. This assay is based on a competitive immunoassay principle.[5]

-

Data Analysis: The concentration of the test compound that inhibits 50% of the agonist-induced IP1 accumulation (IC50) is determined by non-linear regression analysis.

Logical Framework for a Structure-Activity Relationship Study

The process of conducting an SAR study for this compound analogues follows a logical and iterative cycle of design, synthesis, and testing.

Figure 3: Logical Flow of a Structure-Activity Relationship Study.

Conclusion and Future Directions

The SAR of this compound analogues has been extensively explored, leading to a deep understanding of the structural requirements for potent and selective mGluR5 negative allosteric modulation. The pyridine, ethynyl, and thiazole moieties all play critical roles in the interaction of these ligands with the receptor. Future efforts in this area may focus on fine-tuning the pharmacokinetic and toxicological profiles of these compounds to identify candidates with optimal drug-like properties for clinical development. The use of computational modeling and structure-based drug design, guided by the growing body of SAR data, will undoubtedly accelerate the discovery of next-generation mGluR5 NAMs for the treatment of a wide range of CNS disorders.

References

- 1. Identification of a high affinity MPEP-site silent allosteric modulator (SAM) for the metabotropic glutamate subtype 5 receptor (mGlu5) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Assessing Gαq/15-signaling with IP-One: Single Plate Transfection and Assay Protocol for Cell-Based High-Throughput Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. IP3/IP1 Assay - Creative Bioarray [dda.creative-bioarray.com]

MTEP: An In-depth Technical Guide to its Target Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]pyridine (MTEP) is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor subtype 5 (mGluR5). As a critical G-protein coupled receptor (GPCR) involved in excitatory neurotransmission, mGluR5 is a key target for therapeutic intervention in a range of neurological and psychiatric disorders. This technical guide provides a comprehensive overview of the binding affinity of this compound to its target receptor, mGluR5, detailing quantitative binding data, experimental protocols, and the associated signaling pathways.

Quantitative Binding Affinity of this compound for mGluR5

The binding affinity of this compound for the mGluR5 receptor has been characterized in numerous studies using various radioligands and experimental conditions. The data consistently demonstrates high-affinity binding to the allosteric site of the receptor.

| Parameter | Value | Species | Radioligand | Reference |

| Ki | 462 nM | Rat | Functional Assay | [1] |

| IC50 | 25.4 nM | Not Specified | Not Specified |

This table will be populated with more data as further specific values are identified in the literature.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of binding affinity data. Below are outlines of key experimental protocols used to characterize the interaction of this compound with mGluR5.

Radioligand Binding Assay

This protocol provides a framework for a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for mGluR5.

Objective: To determine the inhibition constant (Ki) of this compound for the mGluR5 receptor by measuring its ability to displace a specific radioligand.

Materials:

-

Receptor Source: Membranes from cells stably expressing mGluR5 (e.g., HEK293 or CHO cells).

-

Radioligand: A tritiated mGluR5 antagonist, such as [³H]MPEP or a similar ligand that binds to the same allosteric site as this compound.

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled mGluR5 antagonist (e.g., unlabeled MPEP).

-

Assay Buffer: Typically a Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing divalent cations like MgCl₂.

-

Scintillation Cocktail and Counter.

Workflow:

Radioligand Binding Assay Workflow

Detailed Steps:

-

Membrane Preparation: Homogenize cells expressing mGluR5 in a suitable buffer and prepare a membrane fraction by centrifugation.

-

Assay Setup: In a multi-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of this compound. Include wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + high concentration of unlabeled antagonist).

-

Incubation: Incubate the plates at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

-

Separation: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Subtract the non-specific binding from all other measurements to obtain specific binding. Plot the specific binding as a function of the this compound concentration and fit the data to a one-site competition model to determine the IC₅₀ value. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.

Functional Assay: Phosphoinositide Hydrolysis

This assay measures the ability of this compound to inhibit the agonist-induced functional response of mGluR5, which is coupled to the Gq protein and subsequent activation of phospholipase C (PLC).

Objective: To determine the functional potency (IC₅₀) of this compound by measuring its ability to block agonist-stimulated phosphoinositide (PI) hydrolysis.

Materials:

-

Cell Line: Cells expressing mGluR5.

-

Radiolabel: [³H]myo-inositol.

-

Agonist: A specific mGluR5 agonist (e.g., CHPG).

-

Test Compound: this compound.

-

Stimulation Buffer: A buffer containing LiCl to inhibit inositol monophosphatase.

-

Ion-exchange Chromatography Columns.

-

Scintillation Cocktail and Counter.

Workflow:

Phosphoinositide Hydrolysis Assay Workflow

Detailed Steps:

-

Cell Culture and Labeling: Plate mGluR5-expressing cells and label them by overnight incubation with [³H]myo-inositol, which is incorporated into the cell membranes as phosphoinositides.

-

Pre-incubation: Wash the cells and pre-incubate them with varying concentrations of this compound for a defined period.

-

Stimulation: Add the mGluR5 agonist along with LiCl to the cells and incubate for a specific time. LiCl prevents the breakdown of inositol monophosphate, allowing for the accumulation of total inositol phosphates (IPs).

-

Extraction: Stop the reaction and lyse the cells. Extract the soluble inositol phosphates.

-

Separation: Apply the cell extracts to an ion-exchange chromatography column to separate the total inositol phosphates from other cellular components.

-

Quantification: Elute the inositol phosphates and measure their radioactivity using a scintillation counter.

-

Data Analysis: Plot the amount of [³H]IPs accumulated as a function of the this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

mGluR5 Signaling Pathway

This compound, as a negative allosteric modulator, does not directly compete with the endogenous ligand glutamate at the orthosteric binding site. Instead, it binds to a distinct allosteric site within the seven-transmembrane domain of the receptor. This binding event induces a conformational change in the receptor that reduces the affinity and/or efficacy of glutamate, thereby inhibiting downstream signaling.

The canonical signaling pathway for mGluR5 is initiated by its activation, leading to the coupling of the Gαq subunit of the heterotrimeric G-protein. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). DAG, along with the elevated intracellular Ca²⁺, activates protein kinase C (PKC). These signaling events can lead to the modulation of various downstream effectors, including ion channels and other kinases, ultimately influencing neuronal excitability and synaptic plasticity.

mGluR5 Signaling Pathway and this compound Inhibition

Off-Target Binding Profile

A comprehensive understanding of a compound's selectivity is paramount in drug development. While this compound is highly selective for mGluR5, it is essential to characterize its binding to other receptors, ion channels, and enzymes to assess potential off-target effects. This is typically achieved by screening the compound against a large panel of known biological targets.

A table summarizing the off-target binding profile of this compound will be included here as data from selectivity panel screens becomes available.

Conclusion

This compound is a valuable pharmacological tool for studying the physiological and pathological roles of mGluR5. Its high affinity and selectivity make it a lead compound in the development of therapeutics for various CNS disorders. This guide provides a foundational understanding of this compound's interaction with its target receptor, offering detailed protocols and a summary of its binding characteristics to aid researchers and drug development professionals in their endeavors. Further research to fully elucidate its binding kinetics and in vivo target engagement will continue to refine our understanding of this important molecule.

References

Methodological & Application

Application Notes and Protocols for 3-(2-(2-Methyl-4-thiazolyl)ethynyl)pyridine (MTEP)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-(2-Methyl-4-thiazolyl)ethynyl)pyridine, commonly known as MTEP, is a potent and selective non-competitive negative allosteric modulator (NAM) of the metabotropic glutamate receptor subtype 5 (mGluR5).[1][2] Its ability to cross the blood-brain barrier and modulate glutamatergic neurotransmission has made it a valuable tool in neuroscience research. This compound has been instrumental in elucidating the role of mGluR5 in various physiological and pathological processes, including anxiety, depression, addiction, and neuroprotection.[3] These application notes provide detailed experimental protocols for the synthesis, in vitro characterization, and in vivo evaluation of this compound, along with a summary of its key quantitative data.

Data Presentation

In Vitro Binding and Functional Activity of this compound at mGluR5

| Parameter | Value | Species/Assay Condition | Reference |

| IC50 | 6 nM | Ca2+ flux assay in CHO cells expressing human mGluR5 | [4] |

| Ki | 6 nM | [3H]-MPEP displacement in rat cortical membranes | [4] |

| IC50 | Low nanomolar | Displacement of [3H]methoxymethyl-MTEP in rat brain membranes | [5] |

| IC50 | 0.02 µM | Inhibition of CHPG-induced PI hydrolysis in rat cortical neurons | [5] |

In Vivo Pharmacokinetics of this compound in Rats

| Parameter | Value | Route of Administration | Reference |

| Cmax | 129.90 ± 25.23 ng/mL | 25 mg/kg, oral | [6] |

| Tmax | 45 min | 25 mg/kg, oral | [6] |

| t1/2 | 1.12 ± 0.46 h | 25 mg/kg, oral | [6] |

| Bioavailability | 2.92% | Oral vs. Intravenous | [6] |

Note: Pharmacokinetic parameters can vary depending on the vehicle, strain, and sex of the animals used.

In Vivo Behavioral Effects of this compound in Rodents

| Animal Model | Species | Dose Range (mg/kg, i.p.) | Observed Effect | Reference |

| Elevated Plus Maze | Rat | 0.3 - 3.0 | Anxiolytic-like effects | [3] |

| Tail Suspension Test | Mouse | 0.3 - 3.0 | Antidepressant-like effects | [3] |

| Olfactory Bulbectomy | Rat | 1.0 (repeated) | Attenuation of hyperactivity | [3] |

| Drug Discrimination | Rat | - | This compound serves as a discriminative stimulus | [7] |

Experimental Protocols

Protocol 1: Synthesis of this compound via Sonogashira Coupling

This protocol describes a general method for the synthesis of this compound based on the Sonogashira cross-coupling reaction.[8][9]

Materials:

-

4-Bromo-2-methylthiazole

-

3-Ethynylpyridine

-

Palladium catalyst (e.g., Pd(PPh3)2Cl2)

-

Copper(I) iodide (CuI)

-

Amine base (e.g., triethylamine or diisopropylamine)

-

Anhydrous solvent (e.g., tetrahydrofuran (THF) or dimethylformamide (DMF))

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for organic synthesis

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Reaction Setup: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve 4-bromo-2-methylthiazole (1 equivalent) and 3-ethynylpyridine (1.1 equivalents) in the anhydrous solvent.

-

Catalyst Addition: To the stirred solution, add the palladium catalyst (e.g., 0.05 equivalents) and copper(I) iodide (0.1 equivalents).

-

Base Addition: Add the amine base (2-3 equivalents) to the reaction mixture.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite to remove the catalysts. Wash the celite pad with the reaction solvent.

-

Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to yield pure 3-(2-(2-methyl-4-thiazolyl)ethynyl)pyridine.

-

Characterization: Confirm the identity and purity of the final product using techniques such as 1H NMR, 13C NMR, and mass spectrometry.

Protocol 2: In Vitro mGluR5 Radioligand Binding Assay

This protocol outlines a method for determining the binding affinity of this compound to mGluR5 using a competitive radioligand binding assay with [3H]-MTEP or a similar radiolabeled antagonist.

Materials:

-

Cell membranes prepared from cells expressing mGluR5 (e.g., CHO or HEK293 cells)

-

[3H]-MTEP or other suitable mGluR5 radioligand

-

Unlabeled this compound (for competition)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2)

-

Non-specific binding control (e.g., a high concentration of an unlabeled mGluR5 antagonist)

-

96-well filter plates

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Membrane Preparation: Prepare cell membranes from mGluR5-expressing cells using standard cell lysis and centrifugation techniques.[10][11] Determine the protein concentration of the membrane preparation.

-

Assay Setup: In a 96-well plate, add the binding buffer, a fixed concentration of the radioligand (typically at or near its Kd value), and varying concentrations of unlabeled this compound.

-

Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate the plate at a specific temperature (e.g., room temperature) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Termination of Binding: Terminate the binding reaction by rapid filtration through the filter plates using a cell harvester. Wash the filters with ice-cold binding buffer to remove unbound radioligand.

-

Quantification: Allow the filters to dry, then add scintillation cocktail to each well. Quantify the amount of bound radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the unlabeled this compound concentration. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.

Protocol 3: In Vitro Calcium Flux Functional Assay

This protocol describes a method to assess the functional antagonist activity of this compound at mGluR5 by measuring its ability to inhibit agonist-induced intracellular calcium mobilization.

Materials:

-

CHO or HEK293 cells stably expressing mGluR5

-

Cell culture medium

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

-

mGluR5 agonist (e.g., glutamate or quisqualate)

-

This compound

-

Fluorescence plate reader with an injection system

Procedure:

-

Cell Culture: Plate the mGluR5-expressing cells in a 96-well black-walled, clear-bottom plate and grow to confluence.

-

Dye Loading: Remove the culture medium and load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.

-